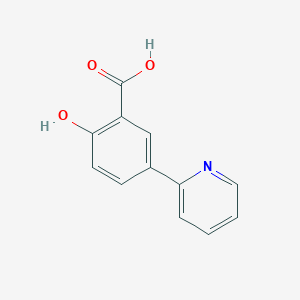
2-Hydroxy-5-pyridin-2-ylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-5-pyridin-2-ylbenzoic acid is an organic compound that belongs to the class of hydroxybenzoic acids. These compounds are known for their aromatic carboxylic acid structure, which includes a hydroxyl group and a carboxyl group attached to a benzene ring. The presence of a pyridine ring in this compound adds to its chemical complexity and potential for various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-pyridin-2-ylbenzoic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of reagents and conditions can be optimized for efficiency and cost-effectiveness. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxy-5-pyridin-2-ylbenzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol or other reduced forms.
Substitution: The hydroxyl and carboxyl groups can participate in substitution reactions, such as esterification or amidation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as acyl chlorides or anhydrides can be used for esterification, while amines can be used for amidation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in esters or amides.
Applications De Recherche Scientifique
2-Hydroxy-5-pyridin-2-ylbenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in studies of enzyme inhibition and as a probe for biological assays.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2-Hydroxy-5-pyridin-2-ylbenzoic acid involves its interaction with specific molecular targets. The hydroxyl and carboxyl groups can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. The pyridine ring can also participate in π-π interactions with aromatic amino acids in proteins, further influencing their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Salicylic Acid: Similar in structure but lacks the pyridine ring.
p-Hydroxybenzoic Acid: Similar hydroxyl and carboxyl groups but different substitution pattern.
2-Hydroxybenzoic Acid:
Uniqueness
2-Hydroxy-5-pyridin-2-ylbenzoic acid is unique due to the presence of both a hydroxyl group and a pyridine ring, which provides additional sites for chemical modification and interaction with biological targets. This makes it a versatile compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C12H9NO3 |
|---|---|
Poids moléculaire |
215.20 g/mol |
Nom IUPAC |
2-hydroxy-5-pyridin-2-ylbenzoic acid |
InChI |
InChI=1S/C12H9NO3/c14-11-5-4-8(7-9(11)12(15)16)10-3-1-2-6-13-10/h1-7,14H,(H,15,16) |
Clé InChI |
LQGUURXDLDOJKX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)C2=CC(=C(C=C2)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


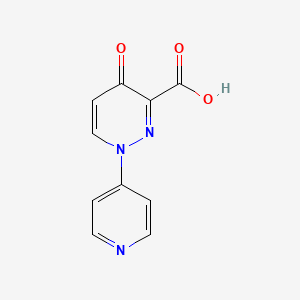
![Ethyl 2-[(4-methoxyphenoxy)methyl]-1,3-thiazole-4-carboxylate](/img/structure/B13878980.png)
![2-Methylsulfonyl-1-[4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazin-1-yl]ethanone](/img/structure/B13878987.png)
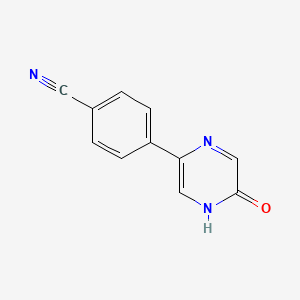
![3-[3-(3-Bromopyridin-2-yl)oxyazetidin-1-yl]pyridazine](/img/structure/B13878997.png)
![N'-[(4-fluorophenyl)methyl]butane-1,4-diamine](/img/structure/B13878999.png)
![4-N-[2-(1-methylpyrrolidin-2-yl)ethyl]benzene-1,4-diamine](/img/structure/B13879004.png)
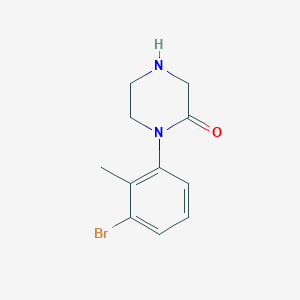
![6,7-Dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B13879013.png)
![6-[(4-Methoxyphenyl)methylamino]-2-methylpyrimidine-4-carbonitrile](/img/structure/B13879018.png)
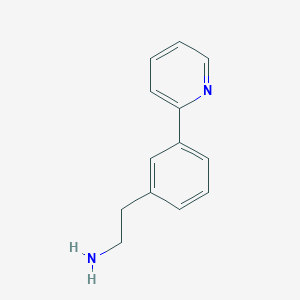
![2-(4-Bromophenyl)furo[3,2-b]pyridine](/img/structure/B13879046.png)

![Tert-butyl 3-[(3-ethoxy-3-oxopropyl)amino]azetidine-1-carboxylate](/img/structure/B13879053.png)
